molecular formula C10H11Cl2NO B3833157 3,4-dichloro-N-isopropylbenzamide CAS No. 28394-52-7

3,4-dichloro-N-isopropylbenzamide

Cat. No. B3833157
CAS RN: 28394-52-7
M. Wt: 232.10 g/mol
InChI Key: HRQFVHHYFOMACR-UHFFFAOYSA-N
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Description

3,4-dichloro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H11Cl2NO . It is a member of the benzamide family, which are amides derived from benzoic acid .


Synthesis Analysis

The synthesis of benzamides, such as this compound, can be achieved through the direct condensation of carboxylic acids and amines . This process involves the use of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and an isopropylbenzamide group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .

Scientific Research Applications

Structural Analysis and Synthesis

  • X-ray Crystal Structure Analysis: The study of lithiated N-isopropylbenzamide revealed the formation of a unique octameric aggregate of E aza enolate units, determined through X-ray crystal structure analysis. This provides insights into the structural properties of similar compounds (Maetzke & Seebach, 1990).
  • Synthesis of Derivatives: N-(2,2-Dichloro-1-phenylalkylidene)isopropylamines, closely related to 3,4-dichloro-N-isopropylbenzamide, were synthesized, providing access to a range of substances with diverse biological activities. This highlights the potential for developing novel compounds using similar chemical structures (Kimpe, Coppens, Welch, & Corte, 1990).

Photocatalytic Applications

  • Photocatalytic Degradation: Research on the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbent supports demonstrates the potential for using similar compounds in environmental applications, such as the degradation of pollutants (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Drug Development and Pharmacokinetics

  • Novel Compounds for Human Studies: In a study addressing human pharmacokinetic uncertainty, novel compounds like PF-184298 ((S)-2,3-dichloro-N-isobutyl-N-pyrrolidin-3-ylbenzamide) were selected for human studies. This research provides an understanding of the pharmacokinetic predictions and decision-making processes in drug development, demonstrating the importance of these compounds in medical research (Harrison et al., 2012).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle these compounds with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

3,4-dichloro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQFVHHYFOMACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951059
Record name 3,4-Dichloro-N-(propan-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28394-52-7
Record name NSC405012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-N-(propan-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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